molecular formula C23H17FN4O4 B2448372 N-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 882229-10-9

N-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2448372
CAS No.: 882229-10-9
M. Wt: 432.411
InChI Key: KJVRNVJFBOPTAW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H17FN4O4 and its molecular weight is 432.411. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O4/c1-32-21-12-7-15(13-20(21)28(30)31)22-19(14-27(26-22)18-5-3-2-4-6-18)23(29)25-17-10-8-16(24)9-11-17/h2-14H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVRNVJFBOPTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological activities, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C23H17FN4O4C_{23}H_{17}FN_{4}O_{4} with a molecular weight of approximately 432.4 g/mol. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved by reacting hydrazine with a suitable diketone or β-keto ester.
  • Methoxylation : Introduced via nucleophilic substitution using methanol.
  • Benzylation : Accomplished through nucleophilic substitution with benzyl chloride.
  • Amidation : Formation of the carboxamide group using a coupling agent like DCC.

Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anticancer properties. In particular, studies focusing on similar pyrazole derivatives indicate that they can inhibit the growth of prostate cancer cells (LNCaP and PC-3) effectively. For instance, one study reported that certain derivatives achieved an IC50 value of 18 μmol/L against LNCaP cells, demonstrating a promising PSA downregulation rate of 46% .

CompoundCell LineIC50 (μmol/L)PSA Downregulation (%)
10eLNCaP1846

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors:

  • Hydrogen Bonding : The carboxamide group forms hydrogen bonds with amino acid residues in enzyme active sites.
  • π-π Stacking Interactions : The aromatic rings engage in π-π stacking, influencing protein activity.

These interactions potentially modulate pathways involved in inflammation and cancer progression, making this compound a candidate for further drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, highlighting their potential as therapeutic agents:

  • Antiproliferative Studies : A series of pyrazole derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. Compounds demonstrated varied efficacy, with some achieving over 90% inhibition in cell proliferation across multiple cancer types including lung and colon cancers .
  • Anti-inflammatory Activity : Certain derivatives exhibited significant anti-inflammatory effects, inhibiting cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory process. A study demonstrated its effectiveness in reducing inflammation in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity
The compound has also been investigated for its anticancer properties. It shows promise in targeting specific pathways involved in cancer cell proliferation and survival. In vitro studies revealed that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.

Materials Science Applications

Development of Novel Materials
The unique structural attributes of N-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide make it a candidate for the development of advanced materials with tailored electronic properties. Researchers are exploring its use in organic semiconductor applications due to its ability to form stable thin films.

Organic Synthesis Applications

Versatile Building Block
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including substitution and reduction reactions. For instance, the nitro group can be reduced to an amine, which can then be utilized in further synthetic pathways to create derivatives with enhanced biological activity.

Case Studies

  • Anti-inflammatory Activity Study
    A study conducted on the anti-inflammatory effects of the compound used a rat model of paw edema induced by carrageenan. The results indicated a significant reduction in paw swelling compared to control groups, confirming its potential as an anti-inflammatory drug candidate .
  • Anticancer Efficacy Evaluation
    In vitro assays conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. These findings suggest that it could be developed into a therapeutic agent against breast cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions and functional group transformations. For example, pyrazole cores are often constructed via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones. Substituents like the 4-fluorophenyl and 4-methoxy-3-nitrophenyl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Reaction optimization (e.g., temperature, catalysts like Pd(PPh₃)₄, and solvent systems such as DMF/THF) is critical for yield improvement .

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent integration and connectivity. IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the molecular geometry and validates stereochemistry. Data collection parameters (e.g., Mo-Kα radiation, 100 K temperature) minimize thermal motion artifacts .

Advanced Research Questions

Q. How to design experiments to elucidate structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing 4-methoxy-3-nitrophenyl with 4-chlorophenyl or altering the carboxamide group). Use parallel synthesis to streamline library generation .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or receptors using competitive binding assays (IC50_{50}) or cell-based viability assays (e.g., MTT). Correlate substituent electronic/hydrophobic properties (Hammett σ, logP) with activity trends .

Q. How to address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Purity Analysis : Validate compound purity (>95%) via HPLC-MS to exclude confounding impurities .
  • Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability. Cross-reference with positive controls (e.g., known inhibitors) to calibrate activity measurements .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and assess reproducibility across independent studies .

Q. What computational strategies predict the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Modeling : Employ QSAR tools (e.g., Schrödinger’s QikProp) to calculate logP, solubility, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability .
  • Docking Studies : Use AutoDock Vina to predict binding modes to targets like cytochrome P450 enzymes, guiding toxicity risk assessment .

Q. How to evaluate toxicity and safety profiles for preclinical development?

  • Methodological Answer :

  • In Vitro Tox Screens : Conduct Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity risk) .
  • In Vivo Studies : Administer graded doses in rodent models (OECD 423 guidelines) to determine LD50_{50} and monitor organ histopathology .
  • Handling Protocols : Follow OSHA/NIOSH guidelines for PPE (gloves, fume hoods) to mitigate exposure risks during synthesis .

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